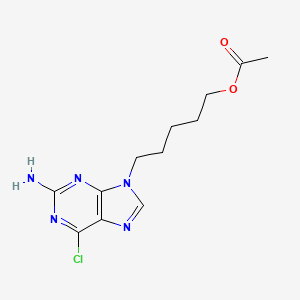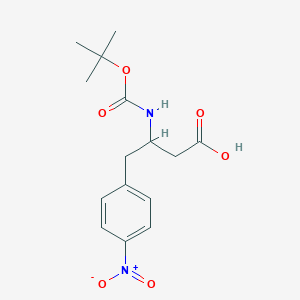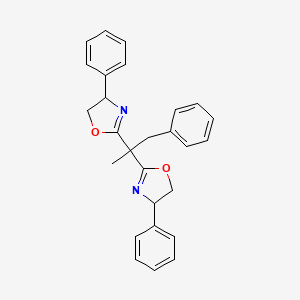
Cyclopenta-1,3-diene;titanium(4+);trichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;titanium(4+);trichloride typically involves the reaction of titanium tetrachloride with cyclopentadiene in the presence of an organic solvent and a base such as triethylamine or trimethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation . The general steps are as follows:
- Dissolve titanium tetrachloride in an organic solvent.
- Cool the solution to 5-10°C.
- Gradually add the base and cyclopentadiene to the solution.
- Stir the mixture at 20-30°C for 5-12 hours.
- Isolate the product by filtration and wash with an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process may include additional purification steps to ensure high purity and yield. The use of specialized equipment to maintain an inert atmosphere and control reaction conditions is crucial for large-scale production .
化学反応の分析
Types of Reactions
Cyclopenta-1,3-diene;titanium(4+);trichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the cyclopentadienyl ligand is replaced by other ligands.
Oxidation-Reduction Reactions: It can be reduced to lower oxidation states or oxidized to higher oxidation states under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other cyclopentadienyl compounds or ligands that can replace the existing ligands.
Oxidation-Reduction Reactions: Reagents such as reducing agents (e.g., lithium aluminum hydride) or oxidizing agents (e.g., hydrogen peroxide) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new metallocene complexes, while oxidation-reduction reactions can produce various titanium compounds with different oxidation states .
科学的研究の応用
Cyclopenta-1,3-diene;titanium(4+);trichloride has a wide range of applications in scientific research:
作用機序
The mechanism by which cyclopenta-1,3-diene;titanium(4+);trichloride exerts its effects involves the coordination of the cyclopentadienyl ligand to the titanium center. This coordination stabilizes the titanium in a specific oxidation state and allows it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
類似化合物との比較
Similar Compounds
Cyclopenta-1,3-diene;titanium(2+);dichloride: Another metallocene compound with similar catalytic properties.
Cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate: A related compound with different anionic ligands.
Uniqueness
Cyclopenta-1,3-diene;titanium(4+);trichloride is unique due to its specific ligand arrangement and oxidation state, which confer distinct catalytic properties. Its ability to act as a catalyst in a wide range of polymerization reactions makes it particularly valuable in industrial applications .
特性
分子式 |
C5H5Cl3Ti |
|---|---|
分子量 |
219.31 g/mol |
IUPAC名 |
cyclopenta-1,3-diene;titanium(4+);trichloride |
InChI |
InChI=1S/C5H5.3ClH.Ti/c1-2-4-5-3-1;;;;/h1-3H,4H2;3*1H;/q-1;;;;+4/p-3 |
InChIキー |
QNPFGNWOSOIUGB-UHFFFAOYSA-K |
正規SMILES |
C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


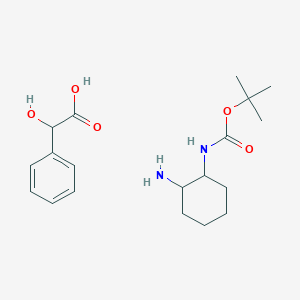

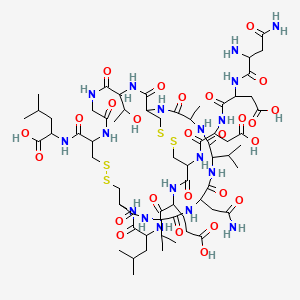
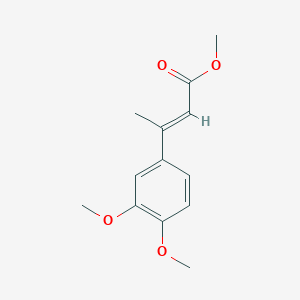
![8-[[(3R,4S,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one](/img/structure/B15287141.png)

![2-[[2-[Bis(carboxymethyl)amino]-3-[(2-bromoacetyl)amino]-3-phenylpropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B15287143.png)
![2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone](/img/structure/B15287156.png)
